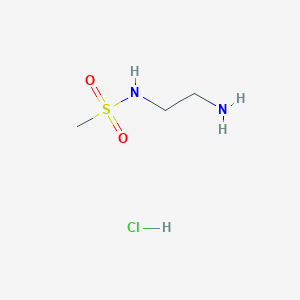
N-(2-aminoethyl)methanesulfonamide hydrochloride
概要
説明
“N-(2-Aminoethyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 202197-61-3 . It has a molecular weight of 174.65 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “N-(2-aminoethyl)methanesulfonamide hydrochloride” is C3H10N2O2S . The MDL number is MFCD11040488 .Physical And Chemical Properties Analysis
“N-(2-aminoethyl)methanesulfonamide hydrochloride” is a solid at room temperature . It has a molecular weight of 174.65 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Metal Mediated Inhibition Studies
N-(2-aminoethyl)methanesulfonamide hydrochloride has been utilized in the study of methionine aminopeptidase (MetAP) inhibitors. Quinolinyl sulfonamides, related to N-(2-aminoethyl)methanesulfonamide hydrochloride, have shown inhibitory effects on various metal forms of Escherichia coli MetAP. This highlights the compound's potential in biochemical studies involving metalloenzymes and their inhibition mechanisms (Huang et al., 2006).
Amino Acid Analysis of Proteins
The compound has been used in analytical methods for determining the amino acid composition of proteins and peptides. A method utilizing 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole instead of 6N HCl as a hydrolysis catalyst showcases its role in biochemical analysis (Simpson et al., 1976).
Synthesis of Heteroaromatic Compounds
In organic synthesis, N-(2-aminoethyl)methanesulfonamide hydrochloride is involved in the synthesis of 1-methylsulfonyl-indoles. This indicates its role in creating complex organic structures, crucial in pharmaceutical and material sciences (Sakamoto et al., 1988).
Nuclear Quadrupole Relaxation Studies
Methanesulfonamide, a related compound, has been studied for its nuclear quadrupole resonances (NQR). This research is significant in the field of molecular physics and helps in understanding molecular motion at the atomic level (Negita et al., 1979).
Development of Chemoselective N-Acylation Reagents
Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are closely related to N-(2-aminoethyl)methanesulfonamide hydrochloride, have been conducted. These studies contribute to the field of organic synthesis, particularly in the development of selective acylation reagents (Kondo et al., 2000).
作用機序
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)5-3-2-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESJKZGCXPCJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)methanesulfonamide hydrochloride | |
CAS RN |
202197-61-3 | |
| Record name | N-(2-aminoethyl)methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl]-4-[[(3S)-3-(dimethylamino)-1-pyrrolidinyl]methyl]-3-(trifluoromethyl)-benzamide, (HCl salt)](/img/structure/B1647685.png)






![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoate](/img/structure/B1647708.png)
![3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1647714.png)